REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH:10]([NH2:12])=[O:11].Cl[Si](C)(C)C.[C:18]1([CH3:27])[CH:23]=[CH:22][C:21]([S:24]([OH:26])=[O:25])=[CH:20][CH:19]=1>C(#N)C.C1(C)C=CC=CC=1.O.COC(C)(C)C.CO>[C:18]1([CH3:27])[CH:23]=[CH:22][C:21]([S:24]([CH:6]([NH:12][CH:10]=[O:11])[C:5]2[CH:8]=[CH:9][C:2]([F:1])=[CH:3][CH:4]=2)(=[O:26])=[O:25])=[CH:20][CH:19]=1
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Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C(=O)N
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Name
|
|
Quantity
|
620 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
620 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)O)C
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
620 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the reaction was heated at 50° C. for an additional 5 hours
|
Duration
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5 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to ambient temperature
|
Type
|
TEMPERATURE
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Details
|
pre-cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
the product was collected by suction filtration
|
Type
|
WASH
|
Details
|
rinsed with t-butyl methyl ether (250 mL)
|
Type
|
CUSTOM
|
Details
|
The product, a white, crystalline solid, was dried to a constant weight at 40° C./<1 mm Hg
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C(C1=CC=C(C=C1)F)NC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 879 mmol | |
AMOUNT: MASS | 270 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |